REACTION_CXSMILES
|
Cl[O-].[Na+].C(O)(=O)C.[CH3:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[OH-].[K+].[CH:17]#[N:18].Cl.[OH-].[Na+]>O.C(O)C>[CH3:8][CH:9]1[CH2:14][CH2:13][NH:12][CH:11]([C:17]#[N:18])[CH2:10]1 |f:0.1,2.3,4.5,8.9|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
4-methylpiperidine acetate
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.CC1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at a temperature of 10° to 20° C for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
At the end of this period, the reaction product was extracted twice with 500 ml of ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of ethyl ether
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved into 50 ml of 2N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layers was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
ether evaporated
|
Type
|
ADDITION
|
Details
|
The residue was added to an ice-
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |